(S)-2-Methoxy-1-(p-tolyl)ethanamine
Description
(S)-2-Methoxy-1-(p-tolyl)ethanamine is a chiral primary amine featuring a methoxy group (-OCH₃) at the second carbon of an ethanamine backbone and a para-methyl-substituted phenyl (p-tolyl) group at the first carbon. The (S)-stereochemistry at the chiral center influences its physicochemical and biological properties.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1S)-2-methoxy-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(11)7-12-2/h3-6,10H,7,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
YEWGYNODIOSGHG-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](COC)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(COC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Methoxy-1-(p-tolyl)ethanamine can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 2-methoxy-1-(p-tolyl)ethanone with a chiral borane complex can yield the desired amine with high enantiomeric purity.
Another method involves the reductive amination of 2-methoxy-1-(p-tolyl)ethanal using a chiral amine source. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the amine.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Methoxy-1-(p-tolyl)ethanamine may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve the desired enantioselectivity. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methoxy-1-(p-tolyl)ethanamine can undergo various chemical reactions, including:
- **Ox
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogenated Derivatives
- 2,2,2-Tribromo-1-(p-tolyl)ethanamine (13b) :
- Structure : Three bromine atoms replace the methoxy group on the ethanamine chain.
- Properties : Higher molecular weight (341.8 g/mol) and increased lipophilicity due to bromine substituents. Reported as a yellow solid (mp 103–105°C), contrasting with the liquid state of some methoxy analogs .
- Applications : Brominated amines are often intermediates in synthetic chemistry for cross-coupling reactions.
Trifluoromethyl-Substituted Analogs
- (S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride: Structure: The p-tolyl methyl group is replaced with a trifluoromethyl (-CF₃) group. Properties: The electron-withdrawing -CF₃ group enhances metabolic stability and acidity compared to the electron-donating -CH₃ in p-tolyl. Molecular formula: C₁₀H₁₂F₃NO . Significance: Trifluoromethyl groups are common in pharmaceuticals to improve bioavailability and target affinity.
Variations in the Ethanamine Backbone
N,N-Dimethyl Derivatives
- N,N-Dimethyl-1-(p-tolyl)ethanamine (34): Structure: Dimethylamino group (-N(CH₃)₂) replaces the methoxy and primary amine. Properties: Reduced hydrogen-bonding capacity due to tertiary amine structure. Reported as a colorless oil (85% yield), highlighting differences in physical state compared to solid halogenated analogs . Applications: Tertiary amines are prevalent in drug design for their enhanced membrane permeability.
Heterocyclic Modifications
- 2-Methoxy-1-(oxan-3-yl)ethan-1-amine :
Stereochemical Comparisons
- (S)-1-(2-Methoxyphenyl)ethylamine :
- Structure : Methoxy group on the phenyl ring (ortho position) instead of the ethanamine chain.
- Properties : Altered electronic effects due to methoxy positioning; (S)-configuration may influence receptor binding selectivity .
- Applications : Chiral amines are critical in asymmetric synthesis and enantioselective drug action.
Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
